molecular formula C12H11N3O B5668884 N-(3-methylphenyl)pyrazine-2-carboxamide

N-(3-methylphenyl)pyrazine-2-carboxamide

Cat. No.: B5668884
M. Wt: 213.23 g/mol
InChI Key: ASWRZMFQNLKJSF-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)pyrazine-2-carboxamide is a compound that belongs to the class of pyrazinecarboxamides. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antitubercular properties . The structure of this compound consists of a pyrazine ring substituted with a carboxamide group and a 3-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)pyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid chlorides with substituted anilines . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of this compound .

Scientific Research Applications

N-(3-methylphenyl)pyrazine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylphenyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. Its 3-methylphenyl group enhances its lipophilicity and may contribute to its higher efficacy in certain biological assays .

Properties

IUPAC Name

N-(3-methylphenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-9-3-2-4-10(7-9)15-12(16)11-8-13-5-6-14-11/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWRZMFQNLKJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329665
Record name N-(3-methylphenyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202705
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

353783-37-6
Record name N-(3-methylphenyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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